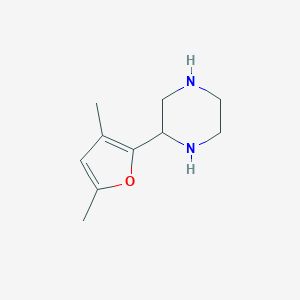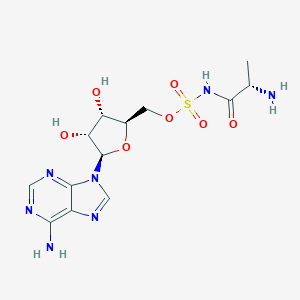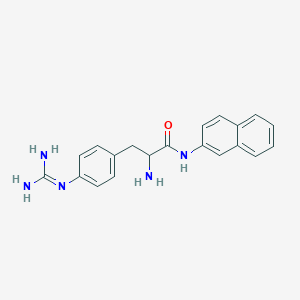
Guanidinophenylalanine-2-naphthylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Guanidinophenylalanine-2-naphthylamide (GPN) is a small molecule inhibitor that has been used in scientific research to study the mechanism of action of cathepsin C, a lysosomal cysteine protease. GPN has been shown to specifically inhibit cathepsin C activity, making it a useful tool for investigating the role of cathepsin C in various physiological and pathological processes.
Mécanisme D'action
Guanidinophenylalanine-2-naphthylamide specifically inhibits the activity of cathepsin C by binding to the active site of the enzyme. This prevents the enzyme from cleaving its substrates, which are typically small peptides and proteins. By inhibiting cathepsin C activity, Guanidinophenylalanine-2-naphthylamide can affect a variety of downstream physiological and pathological processes that depend on cathepsin C activity.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of Guanidinophenylalanine-2-naphthylamide are primarily related to its inhibition of cathepsin C activity. This can lead to a variety of downstream effects, depending on the specific physiological or pathological process being studied. For example, inhibition of cathepsin C has been shown to reduce inflammation in animal models of arthritis and asthma. Inhibition of cathepsin C has also been shown to reduce tumor growth and metastasis in animal models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of Guanidinophenylalanine-2-naphthylamide is its specificity for cathepsin C. This allows researchers to study the specific role of cathepsin C in various physiological and pathological processes without affecting other enzymes or proteins. However, one limitation of Guanidinophenylalanine-2-naphthylamide is its relatively low potency compared to other cathepsin C inhibitors. This can make it more difficult to achieve complete inhibition of cathepsin C activity in some experiments.
Orientations Futures
There are a number of future directions for research involving Guanidinophenylalanine-2-naphthylamide and cathepsin C. One area of interest is the role of cathepsin C in immune system function, particularly in the context of autoimmune diseases. Another area of interest is the role of cathepsin C in cancer progression, including its potential as a therapeutic target for cancer treatment. Additionally, there is ongoing research into the development of more potent cathepsin C inhibitors that could be used in future experiments.
Méthodes De Synthèse
Guanidinophenylalanine-2-naphthylamide can be synthesized using a variety of methods, including solid-phase peptide synthesis and solution-phase synthesis. One common method involves coupling guanidinoacetic acid to N-Fmoc-phenylalanine, followed by deprotection and coupling to 2-naphthylamine. The resulting compound can then be purified using chromatography techniques.
Applications De Recherche Scientifique
Guanidinophenylalanine-2-naphthylamide has been used in a variety of scientific research applications, primarily in the study of cathepsin C. Cathepsin C has been implicated in a number of physiological and pathological processes, including immune system function, inflammation, and cancer progression. By inhibiting cathepsin C activity with Guanidinophenylalanine-2-naphthylamide, researchers can study the specific role of cathepsin C in these processes.
Propriétés
Numéro CAS |
115336-09-9 |
|---|---|
Nom du produit |
Guanidinophenylalanine-2-naphthylamide |
Formule moléculaire |
C20H21N5O |
Poids moléculaire |
347.4 g/mol |
Nom IUPAC |
2-amino-3-[4-(diaminomethylideneamino)phenyl]-N-naphthalen-2-ylpropanamide |
InChI |
InChI=1S/C20H21N5O/c21-18(11-13-5-8-16(9-6-13)25-20(22)23)19(26)24-17-10-7-14-3-1-2-4-15(14)12-17/h1-10,12,18H,11,21H2,(H,24,26)(H4,22,23,25) |
Clé InChI |
SNMKHUWOSZEILM-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)C(CC3=CC=C(C=C3)N=C(N)N)N |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)NC(=O)C(CC3=CC=C(C=C3)N=C(N)N)N |
Synonymes |
GPA-2-NA guanidinophenylalanine-2-naphthylamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



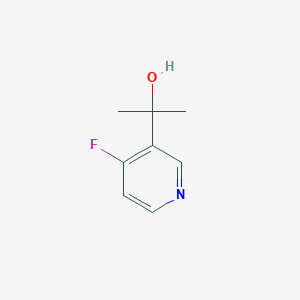
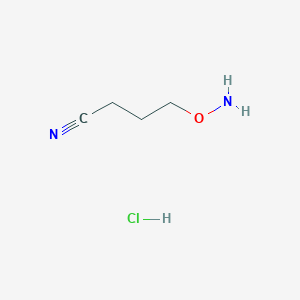
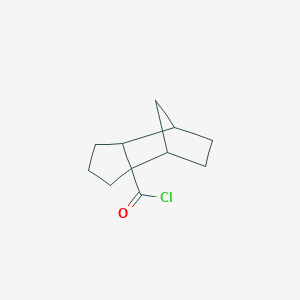
![Dispiro[cyclobutane-1,3-tricyclo[3.1.0.02,4]hexane-6,1-cyclobutane] (9CI)](/img/structure/B53631.png)
![Ethyl 2-methyl-3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B53635.png)
![2-Hydroxybenzo[a]carbazole-3-carboxylic acid sodium salt](/img/structure/B53638.png)
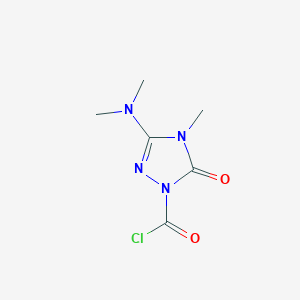


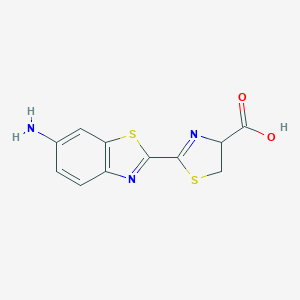
![5-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-1-one](/img/structure/B53647.png)

